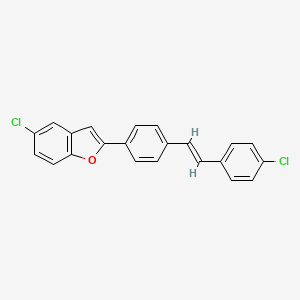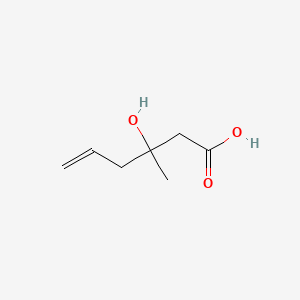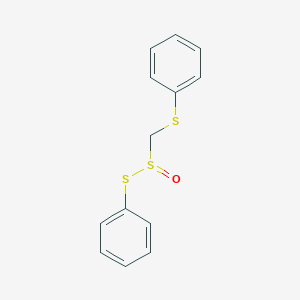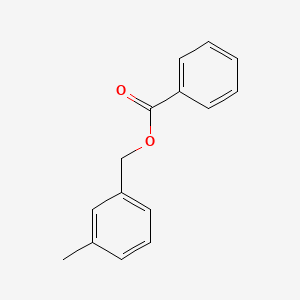
Silane, (1,1-dichloro-2-propenyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dichloro-2-propenyl)trimethyl- is an organosilicon compound with the molecular formula C_6H_12Cl_2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one (1,1-dichloro-2-propenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dichloro-2-propenyl)trimethyl- typically involves the reaction of trimethylchlorosilane with 1,1-dichloro-2-propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,1-dichloro-2-propenyl)trimethyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Silane, (1,1-dichloro-2-propenyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The chlorine atoms in the (1,1-dichloro-2-propenyl) group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
科学的研究の応用
Silane, (1,1-dichloro-2-propenyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
作用機序
The mechanism of action of Silane, (1,1-dichloro-2-propenyl)trimethyl- involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, making it useful in the formation of stable compounds. The (1,1-dichloro-2-propenyl) group can undergo further chemical modifications, allowing for the creation of a wide range of derivatives.
類似化合物との比較
Similar Compounds
Trimethylsilane: Another organosilicon compound with three methyl groups bonded to silicon.
Allyltrimethylsilane: Similar structure but with an allyl group instead of the (1,1-dichloro-2-propenyl) group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom bonded to silicon.
Uniqueness
Silane, (1,1-dichloro-2-propenyl)trimethyl- is unique due to the presence of the (1,1-dichloro-2-propenyl) group, which imparts distinct chemical reactivity and potential for further functionalization compared to other similar compounds.
特性
CAS番号 |
51522-98-6 |
|---|---|
分子式 |
C6H12Cl2Si |
分子量 |
183.15 g/mol |
IUPAC名 |
1,1-dichloroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-5-6(7,8)9(2,3)4/h5H,1H2,2-4H3 |
InChIキー |
SEMKEMJJIRKOMU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(C=C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


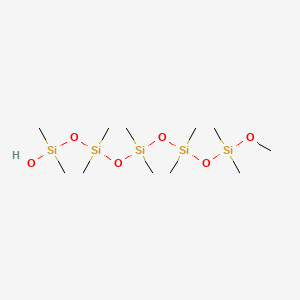
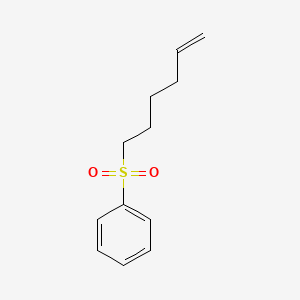
![3-Phenyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14657899.png)
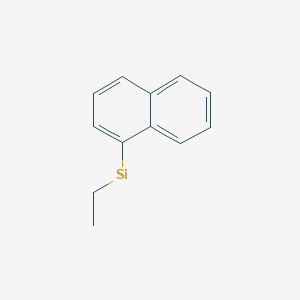
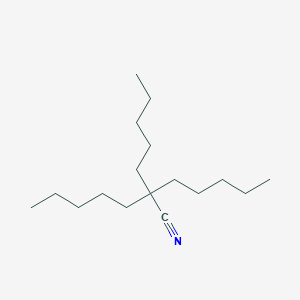

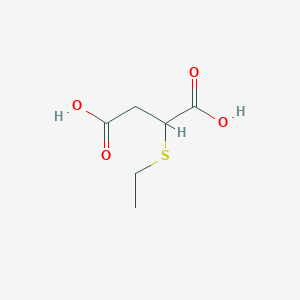
![Silane, trimethyl[(pentafluorophenyl)ethynyl]-](/img/structure/B14657918.png)
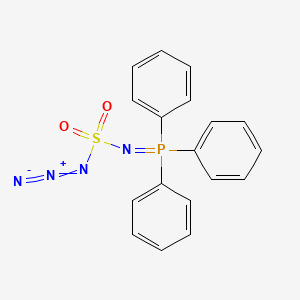
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
